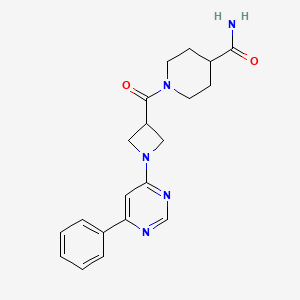

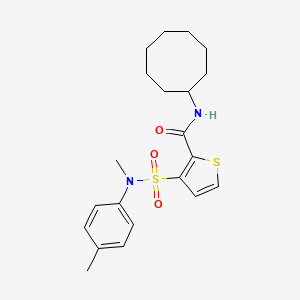

1-(1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

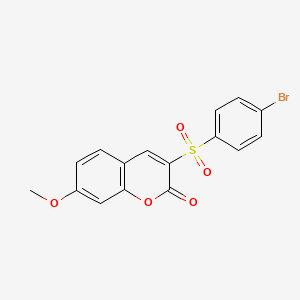

Azetidines, which are part of the compound’s structure, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis

The molecular structure of this compound includes azetidines and phenylpyrimidin . Azetidines are four-membered heterocycles that are more stable than related aziridines due to a considerable ring strain .Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibitors

1-(1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl)piperidine-4-carboxamide derivatives have been explored as HIV-1 reverse transcriptase inhibitors. These derivatives have shown efficacy against both wild-type HIV-1 and a range of NNRTI-resistant mutant viruses. Their synthesis, structure-activity relationship, and effectiveness highlight their potential in HIV-1 treatment (Tang et al., 2010).

Soluble Epoxide Hydrolase Inhibitors

This compound class has been identified as inhibitors of soluble epoxide hydrolase, a significant discovery from high-throughput screening. These inhibitors, particularly those with phenyl group substitution, have shown potential for good oral exposure and reduced clearance, making them suitable for in vivo studies in various disease models (Thalji et al., 2013).

Anticancer Applications

Synthesized compounds with the this compound moiety have shown promising anti-proliferative activities against cancer cell lines. Molecular docking studies indicate good binding affinity to Bcl-2 protein, which is critical in cancer therapy (Parveen et al., 2017).

Anti-Angiogenic and DNA Cleavage Studies

Novel derivatives of this compound class have exhibited significant anti-angiogenic and DNA cleavage activities. These activities are crucial for anticancer agents as they can inhibit the formation of blood vessels in tumors and exert cytotoxic effects (Kambappa et al., 2017).

Future Directions

Properties

IUPAC Name |

1-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c21-19(26)15-6-8-24(9-7-15)20(27)16-11-25(12-16)18-10-17(22-13-23-18)14-4-2-1-3-5-14/h1-5,10,13,15-16H,6-9,11-12H2,(H2,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKRDLZAUMNWHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2422996.png)

![[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2423006.png)

![ethyl 2-(5-cyclopropylisoxazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2423009.png)

![2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2423011.png)

![1-(2-(dimethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2423015.png)